1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one
Description
The compound 1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one is a substituted 3,4-dihydroquinoline derivative featuring a butan-1-one moiety at position 1 of the heterocyclic ring. Its structure includes two methyl groups at positions 2 and 8 of the quinoline scaffold and a 2-methylphenylamino substituent at position 4 (Figure 1).
Properties
IUPAC Name |
1-[2,8-dimethyl-4-(2-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-5-9-21(25)24-17(4)14-20(18-12-8-11-16(3)22(18)24)23-19-13-7-6-10-15(19)2/h6-8,10-13,17,20,23H,5,9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKXQSSMQCQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(C2=CC=CC(=C21)C)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Substitution Reactions:
Final Coupling: The butanone moiety is introduced through a coupling reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the butanone moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, derived from the provided evidence, highlight key similarities and differences in molecular features, synthesis, and properties:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 2-methylphenylamino group and methyl substituents likely increase its logP (~5.0) compared to simpler analogs like 4-(3,4-dihydroquinolin-1(2H)-yl)butan-2-one (logP ~3.2) . The phenyl group in 1-(3,4-dihydroquinolin-1(2H)-yl)-4-phenylbutan-1-one (logP 4.70) further validates this trend .
Side-Chain Modifications: The hexanoyl group in 1-hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine introduces a longer aliphatic chain, which may enhance membrane permeability but reduce aqueous solubility compared to the butanone derivatives .
Synthesis Pathways: Lipase-catalyzed methods for synthesizing analogs like 4-(3,4-dihydroquinolin-1(2H)-yl)butan-2-one () suggest enzymatic approaches could be adapted for the target compound’s preparation, particularly for stereoselective modifications .
Research Implications
- Structural Refinement : SHELX software () is widely used for crystallographic analysis of similar heterocycles, implying its applicability for resolving the target compound’s 3D structure .
- Safety and Handling: Safety protocols for 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid () highlight the need for rigorous handling of quinoline derivatives, especially those with reactive substituents .
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